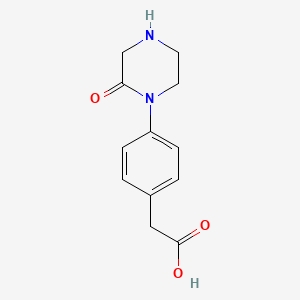
2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(2-Oxopiperazin-1-yl)phenyl)acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR). The aim is to present a comprehensive overview based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperazine moiety linked to a phenyl acetic acid derivative. This structural configuration is significant for its biological properties. The synthesis typically involves multi-step organic reactions, including amination and acylation processes.
Antiinflammatory Activity
One of the primary biological activities investigated for this compound is its anti-inflammatory potential. In studies where the compound was administered to laboratory rats, it demonstrated significant inhibition of carrageenan-induced paw edema, a common model for assessing anti-inflammatory drugs. The results indicated that doses of 25 mg/kg and 125 mg/kg led to edema inhibition rates ranging from 48.9% to 63.1%, comparable to established anti-inflammatory agents like diclofenac .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related piperazine derivatives. Compounds structurally similar to this compound have shown efficacy against various bacterial strains. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) . This suggests that modifications in the piperazine structure can enhance antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines (e.g., HEK-293 cells) have indicated that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications in the piperazine ring and substituents on the phenyl group can significantly influence both efficacy and selectivity. For example, replacing hydrogen atoms with electron-withdrawing groups has been shown to enhance anti-inflammatory and antimicrobial activities .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers evaluated the anti-inflammatory effects of this compound in a rat model. The compound was administered intraperitoneally at varying doses, and subsequent measurements of paw edema were taken at intervals post-administration. The findings confirmed significant reduction in inflammation markers compared to control groups.
| Dose (mg/kg) | Edema Inhibition (%) | Time Points (h) |
|---|---|---|
| 5 | 20 | 1 |
| 25 | 48.9 | 1 |
| 125 | 63.1 | 3 |
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The results demonstrated that specific derivatives exhibited IC90 values indicating strong antibacterial activity without significant toxicity towards human cells.
| Compound ID | IC50 (μM) | IC90 (μM) | Toxicity (HEK-293 Cells) |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Low |
| Compound B | 2.18 | 4.00 | Low |
Properties
IUPAC Name |
2-[4-(2-oxopiperazin-1-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-13-5-6-14(11)10-3-1-9(2-4-10)7-12(16)17/h1-4,13H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLVZZZRJQLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














